Dysprosium(III) oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dysprosium oxide, also known as dysprosium trioxide, is a sesquioxide compound of the rare earth metal dysprosium. It appears as a pastel yellowish-greenish, slightly hygroscopic powder. Dysprosium oxide has specialized uses in ceramics, glass, phosphors, lasers, dysprosium metal halide lamps, and as a Faraday rotator .

準備方法

Synthetic Routes and Reaction Conditions

Dysprosium oxide can be synthesized through various methods. One common method involves the direct carbonation of dysprosium carbonate nanoparticles, followed by thermal decomposition. This process involves using dysprosium nitrate and sodium carbonate as reactants, with the reaction conditions optimized for concentration, addition rate, and temperature . Another method is the combustion method, which involves an exothermic reaction between metal nitrates and organic fuels like urea or glycine. This method does not require calcination temperatures .

Industrial Production Methods

Industrial production of dysprosium oxide typically involves the extraction and purification of dysprosium from minerals like monazite and bastnäsite. These minerals are crushed and treated with acids or alkalis to produce a mixture of rare earth chlorides, which are then further processed to obtain dysprosium oxide .

化学反応の分析

Types of Reactions

Dysprosium oxide undergoes various chemical reactions, including:

Oxidation: Dysprosium metal tarnishes slowly in air and burns readily to form dysprosium oxide.

Reaction with Acids: Dysprosium oxide reacts with acids to produce dysprosium salts.

Common Reagents and Conditions

Oxidation: Requires exposure to oxygen or air.

Reaction with Acids: Commonly uses hydrochloric acid under controlled conditions.

Major Products

Oxidation: Produces dysprosium oxide.

Reaction with Acids: Produces dysprosium salts such as dysprosium chloride.

科学的研究の応用

Dysprosium oxide has numerous scientific research applications:

Ceramics and Glass: Used in the production of specialized ceramics and glass due to its stability and unique optical properties.

Phosphors and Lasers: Utilized in phosphors and laser materials for its luminescent properties.

Radiation Shielding: Dysprosium oxide-doped glasses are used for radiation shielding due to their high mass attenuation coefficient and effective atomic number.

Nuclear Reactors: Dysprosium oxide-nickel cermet is used in nuclear reactor control rods for its neutron absorption capabilities.

作用機序

The mechanism by which dysprosium oxide exerts its effects varies depending on its application:

Optical Properties: In glasses and ceramics, dysprosium oxide influences the refractive index and optical absorption, enhancing the material’s suitability for photonics applications.

Radiation Shielding: The high atomic number of dysprosium contributes to its effectiveness in absorbing and attenuating radiation.

類似化合物との比較

Dysprosium oxide can be compared with other rare earth oxides such as terbium oxide and holmium oxide:

Terbium Oxide: Similar to dysprosium oxide, terbium oxide is used in phosphors and ceramics. terbium oxide has different luminescent properties.

Holmium Oxide: Used in similar applications as dysprosium oxide but has distinct optical and magnetic properties.

Dysprosium oxide stands out due to its unique combination of optical, magnetic, and radiation absorption properties, making it highly versatile in various scientific and industrial applications .

生物活性

Dysprosium(III) oxide, also known as dysprosia, is a rare earth oxide with significant implications in various biological contexts. This article explores its biological activity, including its biochemical interactions, toxicity profiles, and potential applications in biomedicine.

Overview of this compound

This compound is a white, slightly hygroscopic powder that is thermally stable and insoluble in water. Its unique properties stem from its paramagnetism and catalytic capabilities, making it valuable in numerous applications ranging from electronics to potential biomedical uses .

Target of Action

this compound primarily acts as a catalyst in biochemical reactions. It interacts with enzymes and other biomolecules, facilitating or inhibiting specific biochemical processes. The compound can form complexes with various substrates, influencing metabolic pathways and cellular functions.

Mode of Action

The interaction of Dy₂O₃ with biological molecules involves the alteration of bond formations and breaking, which lowers the activation energy for reactions. This catalytic action can enhance the efficiency of biochemical pathways critical for cellular metabolism .

- Cellular Effects : Dysprosium ions can influence cell signaling pathways and gene expression by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to significant changes in cellular metabolism and function .

- Molecular Mechanism : Dy³⁺ ions coordinate with the active sites of enzymes, potentially leading to conformational changes that affect enzyme activity. Additionally, dysprosium may interact with DNA or transcription factors, impacting gene transcription processes.

Toxicity Profiles

This compound exhibits varying toxicity depending on its form and dosage:

- Acute Toxicity : Studies indicate that soluble dysprosium salts (like dysprosium chloride) show mild toxicity when ingested, while insoluble forms like Dy₂O₃ are generally considered non-toxic at low doses. For example, rats tolerated doses up to 1,000 mg/kg without significant adverse effects .

- Chronic Effects : Long-term exposure to high concentrations may induce oxidative stress and cellular damage. In laboratory settings, higher dosages have been linked to increased toxicity, affecting metabolic processes more than cellular integrity .

Case Studies

-

Toxicity Assessment on Escherichia coli

A study assessed the effects of dysprosium oxide nanoparticles on E. coli at concentrations ranging from 0.02 to 2 mg/L. Results indicated that exposure significantly reduced metabolic activity (as measured by respirometry), suggesting that Dy³⁺ ions contribute substantially to the observed toxicity . -

Biochemical Reactions Involving Dysprosium Compounds

Research showed that dysprosium compounds could act as catalysts in synthesizing carboxylate-based dinuclear dysprosium complexes. This process highlights the role of Dy₂O₃ in facilitating complex biochemical reactions crucial for various synthetic pathways in organic chemistry.

Potential Biomedical Applications

Recent studies have explored the use of dysprosium oxide nanoparticles in biomedical applications:

- Drug Delivery Systems : Due to their unique properties, Dy₂O₃ nanoparticles are being investigated for use in targeted drug delivery systems.

- Cancer Research : Their ability to interact with biological systems makes them candidates for studies related to cancer treatment methodologies and imaging techniques .

特性

IUPAC Name |

oxo(oxodysprosiooxy)dysprosium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Dy.3O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQFUUYNQFMIJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

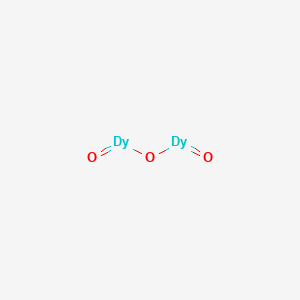

O=[Dy]O[Dy]=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Dy2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。